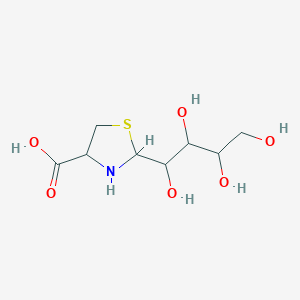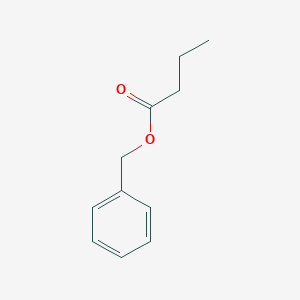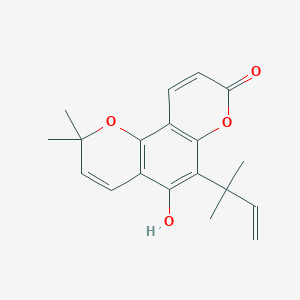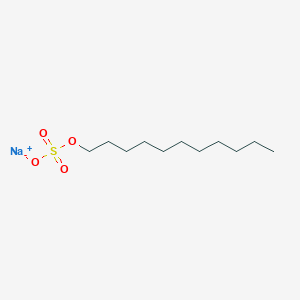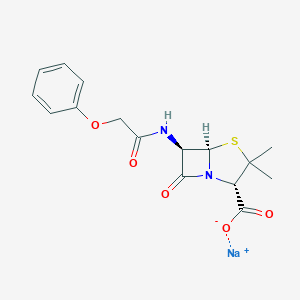
Phenoxymethylpenicillin sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxymethylpenicillin sodium is a type of antibiotic that is commonly used in the treatment of bacterial infections. It belongs to the class of drugs known as penicillins, which are derived from the fungus Penicillium. Phenoxymethylpenicillin sodium is a salt form of penicillin, which is more stable and has better solubility in water.
Aplicaciones Científicas De Investigación
1. Enhanced Drug Monitoring
Phenoxymethylpenicillin's effectiveness can be monitored in real-time using minimally invasive microneedle-based β-lactam biosensors. This technology allows for more precise and individualized antibiotic dosing, as demonstrated in a first-in-human evaluation using healthy volunteers (Rawson et al., 2019).
2. Treatment of Lyme Borreliosis
Phenoxymethylpenicillin has been shown to be effective in treating erythema migrans, a symptom of Lyme borreliosis. A study demonstrated that a 3-week course of treatment with phenoxymethylpenicillin is as effective as minocycline in treating erythema migrans and preventing late symptoms of Lyme borreliosis (Breier et al., 2005).
3. Pharmacokinetic Analysis
Exploratory studies have been conducted on the pharmacokinetics of phenoxymethylpenicillin in adults, aiming to support larger dosing studies. These studies involve determining total and unbound phenoxymethylpenicillin serum concentrations to develop a base population pharmacokinetic model (Rawson et al., 2021).
4. Pregnancy Safety Evaluation
Research indicates that oral phenoxymethylpenicillin treatment during pregnancy presents very little, if any, teratogenic risk to the fetus. This was concluded from a large population-based study comparing pregnant women with phenoxymethylpenicillin treatment against controls (Czeizel et al., 2000).
5. Bacterial Inhibition
Phenoxymethylpenicillin has been intercalated into a layered double hydroxide, creating a composite with effective anti-bacterial activity. This composite shows promise as a sustained-release anti-bacterial medication (Li et al., 2006).
6. Metabolic Impact Study
A study on the effects of phenoxymethylpenicillin on the host's metabolic phenotype revealed that it can cause dose- and time-dependent changes in urinary metabolites. This suggests a significant role of gut microbiota in regulating host metabolism and the impact of antibiotics like phenoxymethylpenicillin on these processes (Sun et al., 2013).
Propiedades
Número CAS |
1098-87-9 |
|---|---|
Nombre del producto |
Phenoxymethylpenicillin sodium |
Fórmula molecular |
C16H17N2O5S.Na |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 |
Clave InChI |
LFBBSWBQNQXKPF-LQDWTQKMSA-M |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
Otros números CAS |
1098-87-9 |
Números CAS relacionados |
87-08-1 (Parent) |
Sinónimos |
Apocillin Beromycin Beromycin, Penicillin Berromycin, Penicillin Betapen Fenoxymethylpenicillin Pen VK Penicillin Beromycin Penicillin Berromycin Penicillin V Penicillin V Potassium Penicillin V Sodium Penicillin VK Penicillin, Phenoxymethyl Phenoxymethyl Penicillin Phenoxymethylpenicillin Potassium, Penicillin V Sodium, Penicillin V V Cillin K V Sodium, Penicillin V-Cillin K VCillin K Vegacillin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



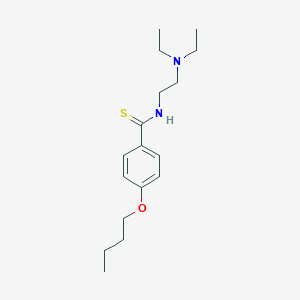
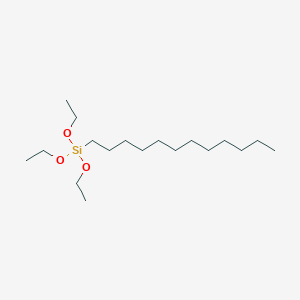
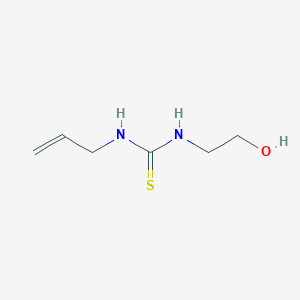
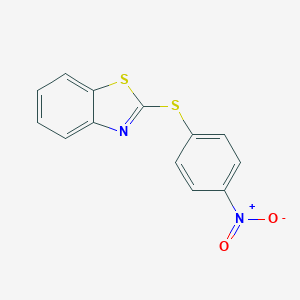
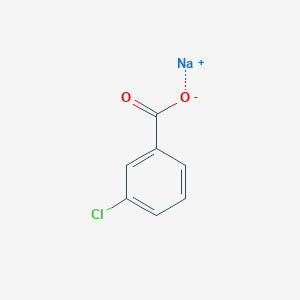
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
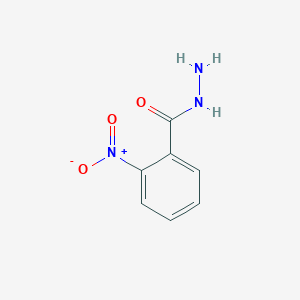
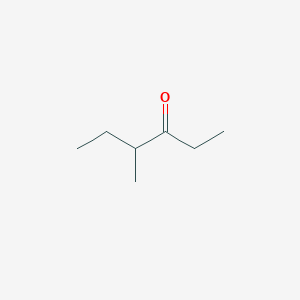
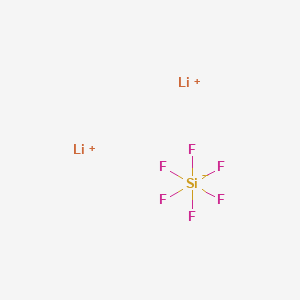
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
